N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a benzothiazole core substituted with a methylsulfonyl group at position 6, connected via a thiazole-ethylamide linker to a benzo[d][1,3]dioxole-5-carboxamide moiety.
Properties
IUPAC Name |
N-[4-[2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O6S3/c1-34(28,29)13-3-4-14-17(8-13)33-21(23-14)24-18(26)7-12-9-32-20(22-12)25-19(27)11-2-5-15-16(6-11)31-10-30-15/h2-6,8-9H,7,10H2,1H3,(H,22,25,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJZYOWHMFIDFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity. They have also been associated with cholinesterase inhibition and anti-β-amyloid aggregation, which are relevant in the context of Alzheimer’s disease.
Mode of Action
Benzothiazole–piperazine hybrids have been shown to inhibit acetylcholinesterase (ache) and aβ 1-42 aggregation. This suggests that the compound might interact with its targets to inhibit their activity, leading to a decrease in the aggregation of Aβ 1-42, a protein involved in Alzheimer’s disease.
Biological Activity
N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with significant potential in pharmacological applications, particularly in cancer treatment and antimicrobial activity. The compound's structure consists of multiple heterocycles, which are known to exhibit diverse biological activities.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 516.56 g/mol. The compound features a thiazole core, which is often associated with anticancer and antibacterial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including compounds structurally related to this compound. For instance:
- Cell Proliferation Inhibition : A study demonstrated that similar benzothiazole compounds significantly inhibited the proliferation of various cancer cell lines, including A431, A549, and H1299. The IC50 values for these compounds were reported to be around 1.61 µg/mL, indicating potent activity against tumor cells .
- Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. Western blot analyses confirmed that these compounds modulate key apoptotic pathways by affecting proteins such as Bcl-2 .
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties:
- Inhibition of Pathogens : Compounds with similar structural motifs have shown activity against drug-resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. These pathogens are significant due to their association with hospital-acquired infections .
Enzyme Inhibition
In addition to their anticancer and antimicrobial effects, thiazole derivatives are known to inhibit various enzymes:
- Cholinesterase Inhibition : Some studies have reported that thiazole-based compounds can inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's . For example, one derivative exhibited an AChE inhibition IC50 value of 3.14 µM.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be better understood through SAR studies:
| Structural Feature | Biological Activity | Reference |
|---|---|---|
| Thiazole Ring | Essential for cytotoxicity | |
| Methyl Group at Position 4 | Increases activity | |
| N-Acylated Groups | Enhances enzyme inhibition |
Case Studies
- Study on Antitumor Activity : A series of novel benzothiazole compounds were synthesized and evaluated for their ability to induce apoptosis in cancer cells. The lead compound showed significant promise with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
- Antimicrobial Testing : A recent review highlighted the development of benzothiazole-based compounds with moderate to good anti-tubercular activity against Mycobacterium tuberculosis. The results suggested that structural modifications could enhance efficacy against resistant strains .
Scientific Research Applications
Medicinal Chemistry
N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has shown promise as a pharmaceutical agent due to its potential to inhibit specific enzymes or receptors involved in various diseases. Research indicates its efficacy in:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have shown minimal inhibitory concentrations against various pathogens .
- Anticancer Activity : Studies have indicated that certain derivatives exhibit activity against cancer cell lines, suggesting potential use in cancer therapy .
Biological Research
This compound is utilized in studies to investigate its interactions with biological molecules. Its ability to modulate cellular pathways makes it a valuable tool in understanding disease mechanisms and developing therapeutic strategies.
Materials Science
The unique structural features of this compound make it a candidate for developing new materials with specific electronic or optical properties.
Pharmacological Activities
Research has highlighted several significant pharmacological activities associated with this compound:
Case Studies
Several studies have documented the applications of compounds similar to this compound:
- Antimicrobial Evaluation : A study assessed the antimicrobial activity of thiazole derivatives against both Gram-positive and Gram-negative bacteria, confirming their effectiveness as potential therapeutic agents .
- Cancer Cell Line Studies : Research focused on the anticancer properties of benzothiazole derivatives revealed promising results against breast cancer cell lines, indicating pathways for further development into anticancer drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
- Methylsulfonyl vs. Chloro/Methoxy Groups: The target compound’s 6-methylsulfonyl group on benzothiazole contrasts with chloro (4g, ) or methoxy () substituents in analogs.
- Benzo[d][1,3]dioxole vs. Furan/Thiazolidinone: The benzo[d][1,3]dioxole moiety in the target compound may confer greater metabolic stability than furan () or thiazolidinone () systems, which are prone to oxidative degradation .
- Amide Linkers : The ethylamide linker in the target compound is structurally analogous to sulfamoyl () or thioxo () linkers in analogs. Amide bonds offer rigidity and hydrogen-bonding capacity, critical for maintaining bioactive conformations .
Structure-Activity Relationship (SAR) Insights
- Benzothiazole Modifications : Methylsulfonyl substitution at position 6 (target) vs. unsubstituted benzothiazole () may enhance kinase inhibition by stabilizing π-π interactions with ATP-binding pockets .
- Thiazole Linker : The ethylamide spacer in the target compound allows optimal distance between the benzothiazole and benzo[d][1,3]dioxole moieties, compared to shorter linkers in furan-based analogs (), which may reduce steric hindrance.
- Carboxamide Terminal Group : The benzo[d][1,3]dioxole-5-carboxamide group in the target compound likely improves lipophilicity and membrane permeability relative to phenyl () or methoxybenzyl () termini.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide?
- Methodology : Multi-step organic synthesis is typically employed, including:
- Amidation : Coupling chloroacetyl chloride with thiazole derivatives under nitrogen atmosphere .
- Cyclization : Utilizing reagents like thiourea or acrolein to form thiazole cores .
- Purification : Column chromatography or recrystallization from solvents like ethanol/DMF to achieve >98% purity .
Q. Which spectroscopic techniques are essential for structural validation of this compound?
- Core Techniques :
- 1H/13C NMR : Confirm functional groups (e.g., methylsulfonyl, benzodioxole) and regiochemistry .
- IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .
- HRMS : Verify molecular ion ([M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized for thiazole-containing compounds with complex substituents?
- Approaches :
- Solvent Optimization : Ethanol-water mixtures improve solubility of polar intermediates .
- Catalyst Screening : Copper iodide or morpholine-polysulfide systems enhance cyclization efficiency .
- Computational Guidance : Quantum chemical calculations predict transition states and favorable reaction pathways (e.g., ICReDD’s reaction path search methods) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?
- Stepwise Validation :
Cross-Technique Correlation : Compare NMR shifts with IR carbonyl bands and HRMS adducts .
Dynamic NMR : Resolve conformational equilibria (e.g., rotamers) via variable-temperature studies .
Analogous Compounds : Reference spectral libraries of structurally related thiazoles (e.g., benzo[d]thiazol-2-yl derivatives) .
- Example : Discrepancies in thiazole proton environments were resolved by comparing with tert-butyl-substituted analogs .
Q. How to design experiments evaluating this compound’s antitumor mechanism?
- In Vitro Assays :
- MTT/PrestoBlue : Assess cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .
- Apoptosis Markers : Caspase-3/7 activation and Annexin V staining .
- Molecular Modeling :
- Docking Studies : Target kinases (e.g., EGFR) or tubulin using software like AutoDock .
- MD Simulations : Predict binding stability over 100+ ns trajectories .
Data Analysis & Contradiction Management
Q. How should researchers address inconsistent biological activity data across studies?
- Root Cause Analysis :
- Purity Verification : Re-test compounds via HPLC to rule out degradation .
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
Q. What computational tools are recommended for predicting synthetic pathways or reactivity?
- Software :
- COMSOL Multiphysics : Simulate reaction kinetics and mass transfer limitations .
- Gaussian/PySCF : Perform DFT calculations to optimize transition states .
Experimental Design Considerations
Q. What are best practices for scaling up synthesis from milligram to gram scale?
- Process Engineering :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
